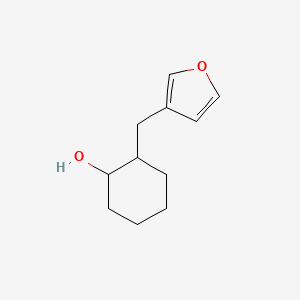

2-(Furan-3-ylmethyl)cyclohexan-1-ol

Description

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-(furan-3-ylmethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C11H16O2/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h5-6,8,10-12H,1-4,7H2 |

InChI Key |

XJYXJEDRHNTBJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CC2=COC=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Hexahydro-Furo[2,3-b]furan-3-ol

According to patent EP1448567B1, a prominent method involves cyclization of suitable intermediates under acidic conditions:

- Starting Material: An intermediate of formula (6), typically a diol or related precursor.

- Reaction Conditions: Treatment with a catalytic amount of strong acid (hydrochloric acid or sulfuric acid) at temperatures ranging from -78°C to 55°C, preferably between -18°C and room temperature.

- Process: The cyclization occurs via intramolecular transacetalization, leading to the formation of the target compound.

| Reaction Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Acid catalyst | HCl or H₂SO₄ | Not specified | |

| Temperature | -78°C to 55°C | Not specified |

This method is notable for its regio- and stereoselectivity, producing specific stereoisomers depending on the reaction temperature and acid strength.

Knoevenagel Condensation and Subsequent Transformations

Condensation of Intermediates with Oxycarbonylmethylene Reagents

- Intermediate: An aldehyde or ketone precursor (e.g., formula (1a)).

- Reaction: Condensation with oxycarbonylmethylene reagents to form unsaturated esters (formula (2a)).

- Conditions: Similar to previous reactions, typically performed at room temperature with a non-nucleophilic base such as DBU or sodium methoxide, in alcoholic solvents.

Preheating and Addition Sequence

- Preheating: Intermediate (1a) is preheated at 50–65°C to improve yield.

- Addition: The oxycarbonylmethylene reagent is added prior to dehydrating agents, which are added slowly to control the reaction and optimize yield.

| Step | Temperature | Reagents | Yield | Reference |

|---|---|---|---|---|

| Preheating | 50–65°C | Intermediate (1a) | Not specified | |

| Condensation | Room temp | Oxycarbonylmethylene | Up to 90% |

Reduction and Cyclization

- Reduction: Intermediates (3a, 3b) are reduced with agents like sodium borohydride or similar.

- Cyclization: Intramolecular transacetalization facilitated by strong acids yields the cyclized product, 2-(Furan-3-ylmethyl)cyclohexan-1-ol .

One-Pot Synthesis of Furan Derivatives

Multicomponent Reactions

Based on recent research, a one-pot synthesis involves:

- Reactants: Furan-2(3H)-ones, aromatic amines, and ortho esters.

- Process: Sequential addition and in situ formation of intermediates, followed by cyclization.

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| Furan-2(3H)-one | Reflux in suitable solvent | Up to 90% | |

| Amine + ortho ester | - | - |

Mechanistic Pathway

- Formation of imine intermediates.

- Nucleophilic addition of amines to ortho esters.

- Cyclization to form the target compound.

Alternative Approaches via Alkynone Derivatives

Synthesis from Alkynones

- Method: Starting from alkynones, followed by 1,4-addition of amines and intramolecular cyclization.

- Conditions: Reflux in solvents like THF with base catalysts such as n-BuLi at -78°C, then warming to room temperature.

| Step | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Addition | n-BuLi, aldehyde | -78°C | Not specified | |

| Cyclization | Tertiary alcohol | Reflux | Variable |

Summary of Key Reaction Parameters and Yields

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-ylmethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.

Major Products Formed

Oxidation: Formation of 2-(Furan-3-ylmethyl)cyclohexanone.

Reduction: Formation of 2-(Tetrahydrofuran-3-ylmethyl)cyclohexan-1-ol.

Substitution: Formation of 2-(Furan-3-ylmethyl)cyclohexyl chloride or bromide.

Scientific Research Applications

2-(Furan-3-ylmethyl)cyclohexan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Furan-3-ylmethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclohexanol Derivatives

*Calculated based on formula C₁₁H₁₆O₂.

Key Findings

Substituent Effects on Physicochemical Properties: Polarity: Sulfonyl-containing derivatives (e.g., 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol) exhibit higher polarity due to the electron-withdrawing sulfonyl group, resulting in oil-like consistency . In contrast, terpineols (e.g., α-terpineol) are non-polar liquids, suitable for fragrance applications . Stereoelectronic Effects: The furan-3-ylmethyl group in the target compound may enhance π-π interactions in biological systems, similar to the bioactive juvenoids in the 2-(4-hydroxybenzyl)cyclohexan-1-ol series .

Synthetic Yields :

- Substituent position significantly impacts yields. For example, 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol was synthesized in 81% yield, while its 3-methoxy analog yielded 73%, highlighting steric or electronic challenges in meta-substituted systems .

Terpineols, despite structural simplicity, are widely used in cosmetics and fragrances, underscoring the versatility of cyclohexanol scaffolds .

Biological Activity

2-(Furan-3-ylmethyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring with a furan substituent and a hydroxyl group. This unique structure confers specific biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. Recent studies have highlighted its potential antimicrobial and anti-inflammatory properties, as well as its ability to modulate various biochemical pathways.

Chemical Structure

The chemical formula for 2-(Furan-3-ylmethyl)cyclohexan-1-ol is C_{11}H_{14}O_2. The compound features:

- A cyclohexane ring , providing stability.

- A furan ring , contributing to reactivity.

- A hydroxyl group , facilitating hydrogen bonding with biological molecules.

Antimicrobial Properties

Research indicates that 2-(Furan-3-ylmethyl)cyclohexan-1-ol exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of 2-(Furan-3-ylmethyl)cyclohexan-1-ol

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of TNF-alpha Production

In vitro studies demonstrated that treatment with 2-(Furan-3-ylmethyl)cyclohexan-1-ol significantly reduced TNF-alpha production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

The biological activity of 2-(Furan-3-ylmethyl)cyclohexan-1-ol is attributed to its ability to form hydrogen bonds via the hydroxyl group and engage in π-π interactions through the furan moiety. These interactions can modulate enzyme activities and receptor functions, influencing various signaling pathways critical for cellular responses.

Pharmacological Implications

Given its promising biological activities, 2-(Furan-3-ylmethyl)cyclohexan-1-ol may serve as a lead compound for the development of new therapeutic agents targeting infections and inflammatory diseases. Further pharmacokinetic and toxicological studies are essential to evaluate its safety and efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Furan-3-ylmethyl)cyclohexan-1-ol, and what experimental conditions optimize yield?

- Methodological Answer : The synthesis typically involves alkylation of a furan derivative with a cyclohexanol precursor. For example, furan-3-ylmethanol can be reacted with cyclohexanone under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage, followed by reduction to yield the alcohol . Optimization includes controlling reaction temperature (0–25°C) and using anhydrous solvents (e.g., THF) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with yields typically ranging from 50–70% depending on steric hindrance .

Q. How can the purity and structural identity of 2-(Furan-3-ylmethyl)cyclohexan-1-ol be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm the furan methyl group (δ 6.3–6.5 ppm for furan protons) and cyclohexanol hydroxyl (δ 1.5–2.0 ppm for axial/equatorial protons) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities. Retention times can be calibrated against known standards .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHO) and fragmentation patterns .

Q. What are the key physicochemical properties of 2-(Furan-3-ylmethyl)cyclohexan-1-ol relevant to solubility and stability?

- Methodological Answer :

- LogP : Estimated at 2.1–2.5 (via computational tools like PubChem), indicating moderate lipophilicity .

- Solubility : Sparingly soluble in water (<1 mg/mL at 25°C); better solubility in polar aprotic solvents (e.g., DMSO, ethanol).

- Stability : Sensitive to oxidation due to the furan ring. Store under inert gas (N) at −20°C in amber vials to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.